2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a but-3-yn-2-yl group attached to an amino group, which is further connected to a pyrimidine ring substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylpyrimidine and but-3-yn-2-ylamine.
Coupling Reaction: The amino group of 2-amino-6-methylpyrimidine is coupled with but-3-yn-2-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group or the carboxylic acid group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced amino-pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-6(2)11-10-12-7(3)5-8(13-10)9(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
PQKOUWOHURRDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C#C)C(=O)O |
Origin of Product |
United States |
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